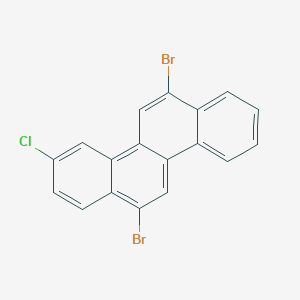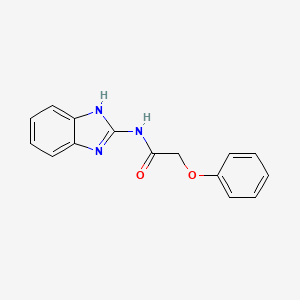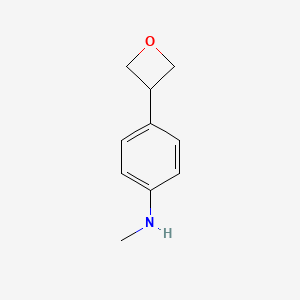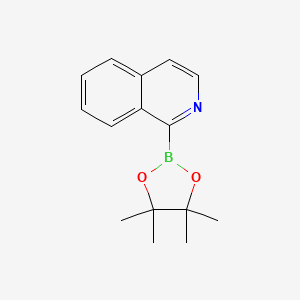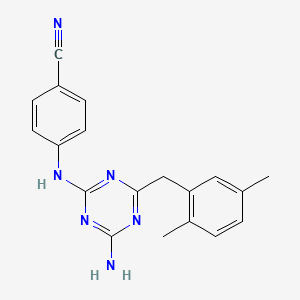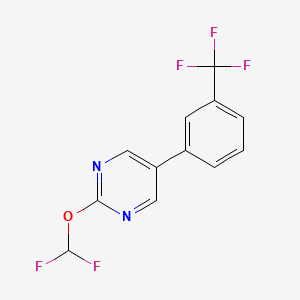
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine is a chemical compound known for its unique structural features and potential applications in various fields of scientific research. The compound consists of a pyrimidine ring substituted with a difluoromethoxy group and a trifluoromethylphenyl group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amidines and β-diketones.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and trifluoromethylating reagents.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and catalysts.
Analyse Chemischer Reaktionen
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring or the phenyl group.
Coupling Reactions: Cross-coupling reactions, such as Suzuki or Heck coupling, can be used to introduce various functional groups onto the compound.
Common reagents and conditions used in these reactions include palladium catalysts, base or acid conditions, and appropriate solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine has a wide range of scientific research applications, including:
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways, particularly those involving fluorinated compounds.
Industry: In industrial applications, the compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine can be compared with other similar compounds, such as:
2-(Trifluoromethoxy)phenyl isothiocyanate: This compound also contains a trifluoromethoxy group and is used in various chemical reactions and applications.
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Another fluorinated compound with similar structural features, used in organic synthesis and materials science.
2-Fluoro-3-(trifluoromethyl)benzyl alcohol: A compound with a trifluoromethyl group and a hydroxyl group, used in chemical and biological research.
Eigenschaften
Molekularformel |
C12H7F5N2O |
|---|---|
Molekulargewicht |
290.19 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-5-[3-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C12H7F5N2O/c13-10(14)20-11-18-5-8(6-19-11)7-2-1-3-9(4-7)12(15,16)17/h1-6,10H |
InChI-Schlüssel |
LTDBUXPSYSCPPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(N=C2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


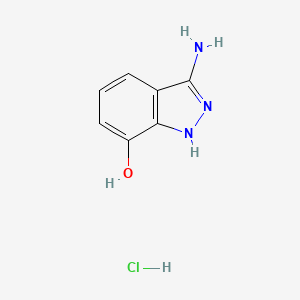
![tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate](/img/structure/B13123632.png)

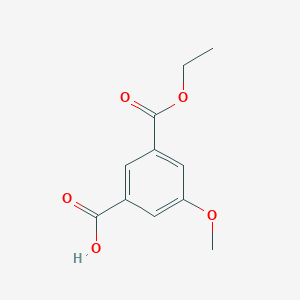
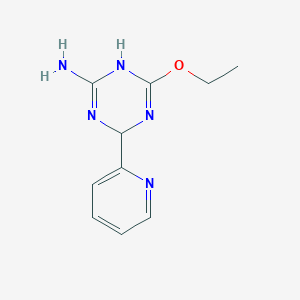
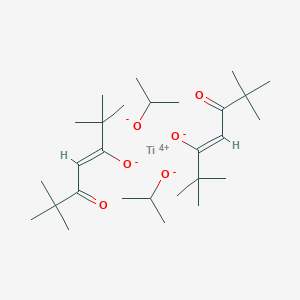

![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
